N,N'-bis(4-methoxyphenyl)quinazoline-2,4-diamine
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Overview
Description
N,N’-bis(4-methoxyphenyl)quinazoline-2,4-diamine is an organic compound that belongs to the quinazoline family This compound is characterized by the presence of two 4-methoxyphenyl groups attached to the quinazoline core at the 2 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(4-methoxyphenyl)quinazoline-2,4-diamine typically involves the reaction of 4-methoxyaniline with quinazoline-2,4-dione under specific conditions. One common method includes the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product. The reaction may also involve the use of catalysts to enhance the yield and selectivity of the product.
Industrial Production Methods
Industrial production of N,N’-bis(4-methoxyphenyl)quinazoline-2,4-diamine may involve large-scale batch or continuous flow processes. These methods are optimized to ensure high purity and yield of the compound. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(4-methoxyphenyl)quinazoline-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced quinazoline derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazoline derivatives. Substitution reactions can lead to a variety of functionalized quinazoline compounds.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: It has shown potential as a bioactive molecule with various biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use as a therapeutic agent for the treatment of diseases such as cancer and bacterial infections.
Industry: The compound is used in the development of materials with specific electronic and optical properties, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N,N’-bis(4-methoxyphenyl)quinazoline-2,4-diamine involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N,N’-bis(4-methoxyphenyl)naphthalen-2-amine: This compound has a similar structure but with a naphthalene core instead of a quinazoline core.
4-N-[2-(4-phenoxyphenyl)ethyl]quinazoline-4,6-diamine: Another quinazoline derivative with different substituents.
Uniqueness
N,N’-bis(4-methoxyphenyl)quinazoline-2,4-diamine is unique due to its specific substitution pattern and the presence of methoxy groups, which can influence its chemical reactivity and biological activity. The quinazoline core also imparts distinct electronic properties, making it suitable for various applications in materials science and medicinal chemistry.
Properties
Molecular Formula |
C22H20N4O2 |
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Molecular Weight |
372.4 g/mol |
IUPAC Name |
2-N,4-N-bis(4-methoxyphenyl)quinazoline-2,4-diamine |
InChI |
InChI=1S/C22H20N4O2/c1-27-17-11-7-15(8-12-17)23-21-19-5-3-4-6-20(19)25-22(26-21)24-16-9-13-18(28-2)14-10-16/h3-14H,1-2H3,(H2,23,24,25,26) |
InChI Key |
JEHUPTTXCYYZAN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC3=CC=CC=C32)NC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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